![molecular formula C14H14O5S B2601405 5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 1152517-21-9](/img/structure/B2601405.png)
5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H14O5S . It is a type of furan platform chemical (FPC), which are directly available from biomass . FPCs are undergoing a metamorphosis in the chemical industry as they are replacing traditional resources such as crude oil .
Synthesis Analysis
The synthesis of chiral furans, which could include “5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid”, can be achieved through the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .Molecular Structure Analysis
The molecular structure of “5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid” consists of a furan ring attached to a carboxylic acid group and a sulfonyl group . The sulfonyl group is further attached to a 3,4-dimethylphenyl group .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which could potentially include "5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid" .作用机制
The mechanism of action in the SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
未来方向
Furan platform chemicals, including “5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid”, have potential applications in the chemical industry as they can be economically synthesized from biomass . This represents a shift from traditional resources such as crude oil to more sustainable resources . The future of these chemicals lies in their potential applications beyond fuels and monomers .
属性
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-9-3-5-12(7-10(9)2)20(17,18)8-11-4-6-13(19-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSQOXYHUJDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2601322.png)
![methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate](/img/structure/B2601323.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide](/img/structure/B2601324.png)
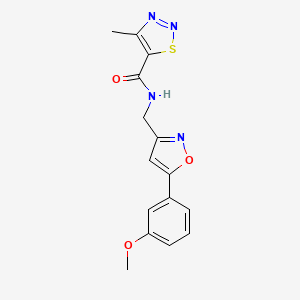
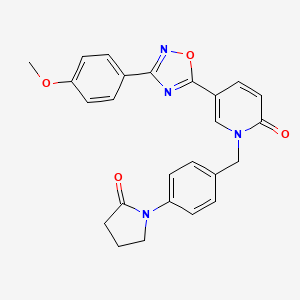
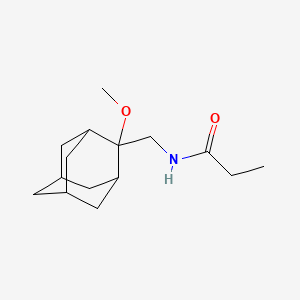
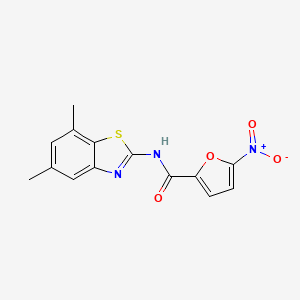
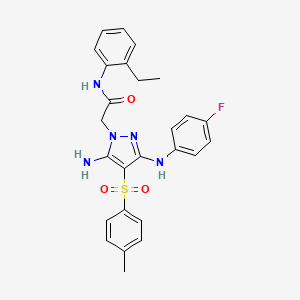
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)
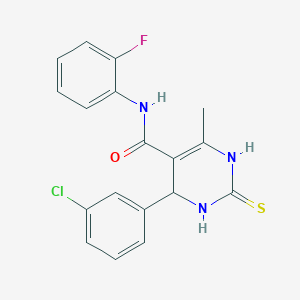

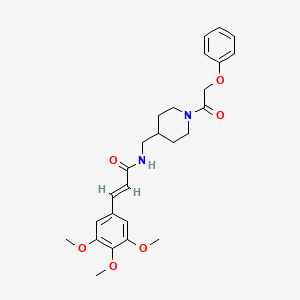
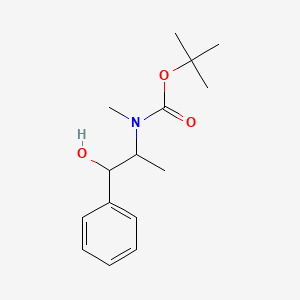
![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)